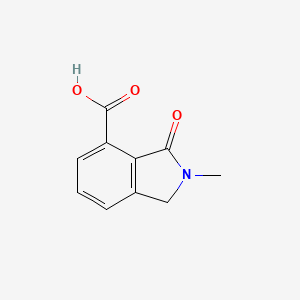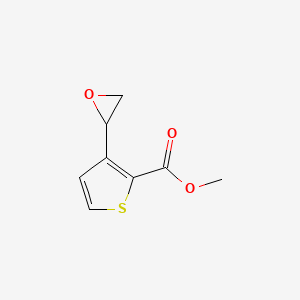![molecular formula C9H11ClN2 B2926301 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 1604818-09-8](/img/structure/B2926301.png)
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C9H11ClN2 . It is a derivative of the pyrrolopyridine class of compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrolopyridine derivatives have been synthesized and evaluated for their biological activity . The synthesis process typically involves complex organic chemistry reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolopyridine core with chlorine and dimethyl substituents . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 182.65 . More specific properties such as melting point, boiling point, and solubility would require additional data .Mechanism of Action
Target of Action
This compound belongs to the class of pyrrolopyrazine derivatives , which are known to exhibit a wide range of biological activities.
Mode of Action
Pyrrolopyrazine derivatives, in general, have been found to interact with multiple receptors and exhibit various biological activities . The exact interaction of “6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine” with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
The compound’s predicted boiling point is 267.3±40.0 °C, and its predicted density is 1.154±0.06 g/cm3 . These properties may influence its bioavailability.
Result of Action
Given the diverse biological activities of pyrrolopyrazine derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels
Advantages and Limitations for Lab Experiments
One of the advantages of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is its potent activity against a variety of diseases, which makes it a promising candidate for drug development. The compound has also been synthesized in high purity and high yield, which makes it easy to work with in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and limit its potential applications.
Future Directions
There are several future directions for research on 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. One potential direction is to further investigate its mechanism of action, which may lead to the discovery of new targets for drug development. Another direction is to explore its potential applications in combination with other drugs, which may enhance its efficacy and reduce side effects. In addition, further studies are needed to evaluate its safety and toxicity in humans, which will be important for its eventual clinical development.
Synthesis Methods
The synthesis of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves a multi-step process that starts with the reaction of 2,6-dimethylpyridine with chloroacetyl chloride to form 6-chloro-3,3-dimethyl-2-chloropyridine. This intermediate is then reacted with cyclohexylamine to produce the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit potent activity against a variety of diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in these diseases, making it a promising candidate for drug development.
Biochemical Analysis
Biochemical Properties
Pyrrolopyrazine derivatives, a class of compounds structurally similar to 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, have been shown to interact with various enzymes and proteins .
Molecular Mechanism
It’s possible that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Properties
IUPAC Name |
6-chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-9(2)5-12-7-3-6(10)4-11-8(7)9/h3-4,12H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOHHICSZNIMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1N=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2926220.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2926227.png)

![5-bromo-2-chloro-N-{1-[3-methoxy-4-(2-methylpropoxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2926231.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2926234.png)
![7-chloro-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2926235.png)
![N-[4-({(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide](/img/structure/B2926236.png)
![(4As,7aR)-1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B2926237.png)

![2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2926239.png)

